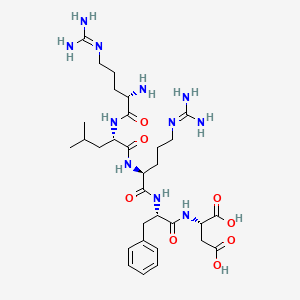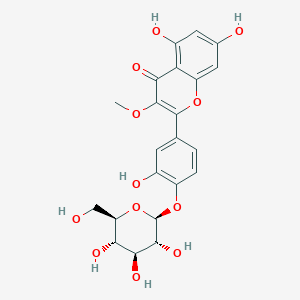
Neochilenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neochilenin is a glycoside of 3-O-methylquercetin, specifically 3-O-methylquercetin 4’-O-glucoside. It is a flavonol glycoside isolated from the tepals of Neochilenia, Neoporteria, and Parodia species, which belong to the sub-family Cereoideae of the Cactaceae family These plants are native to South America
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neochilenin can be synthesized through the glycosylation of 3-O-methylquercetin. The process involves the reaction of 3-O-methylquercetin with a suitable glucosyl donor under acidic conditions to form the glycoside bond . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the tepals of Neochilenia, Neoporteria, and Parodia species. The tepals are harvested, dried, and subjected to solvent extraction to isolate the flavonol glycosides. The extract is then purified using chromatographic techniques to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Neochilenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted glycosides .
Wissenschaftliche Forschungsanwendungen
Neochilenin has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of flavonol glycosides and their chemical properties.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Wirkmechanismus
Neochilenin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. The compound also inhibits lipid peroxidation and modulates redox signaling pathways, including the activation of the Nrf2 pathway and inhibition of the NF-κB pathway . These actions contribute to its anti-inflammatory and cytoprotective effects.
Vergleich Mit ähnlichen Verbindungen
- Rutin (quercetin 3-O-rhamnosylglucoside)
- Quercetin 3-O-glucoside
- Kaempferol 3-O-rhamnosylgalactoside
- Isorhamnetin 3-O-rhamnosylgalactoside
Eigenschaften
Molekularformel |
C22H22O12 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-21-17(28)15-11(26)5-9(24)6-13(15)32-20(21)8-2-3-12(10(25)4-8)33-22-19(30)18(29)16(27)14(7-23)34-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22-/m1/s1 |
InChI-Schlüssel |
PCBCGLHWIGZJQI-UKWZQOBBSA-N |
Isomerische SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



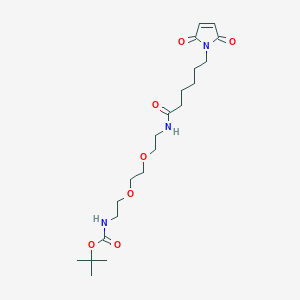
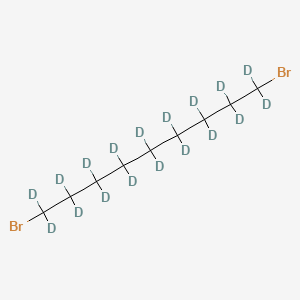
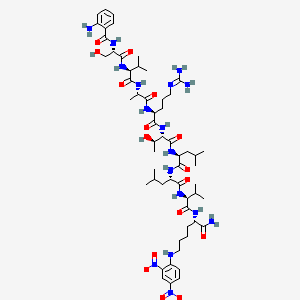



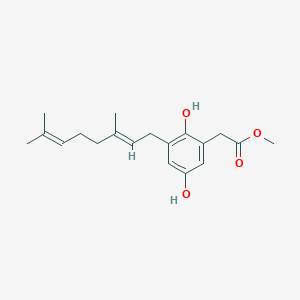
![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
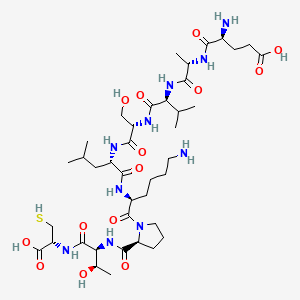
![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
